DHODH Inhibitory Potency Relative to the Clinical Benchmark Brequinar
In a direct enzymatic assay using recombinant Mycobacterium tuberculosis DHODH, 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-ethoxyphenyl)acetamide demonstrated an IC50 value (0.85 µM) that was 2.7-fold weaker than the clinically validated inhibitor brequinar (IC50 = 0.32 µM) under identical conditions . This places the compound in a potent lead-like range while confirming that the 2-ethoxyphenyl substitution retains a favorable balance between target engagement and ligand efficiency distinct from brequinar's biphenyl chemotype.
| Evidence Dimension | DHODH enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.85 µM |
| Comparator Or Baseline | Brequinar: IC50 = 0.32 µM |
| Quantified Difference | 2.7-fold lower potency vs. brequinar |
| Conditions | Recombinant M. tuberculosis DHODH, spectrophotometric DCIP assay, pH 8.0, 25°C |
Why This Matters
Establishes the compound as a structurally distinct DHODH inhibitor with quantifiable potency, enabling SAR exploration around a non-biphenyl scaffold for tuberculosis drug discovery.
